molecular formula C12H8FN B2890888 4-fluoro-9H-carbazole CAS No. 390-16-9

4-fluoro-9H-carbazole

Cat. No.: B2890888
CAS No.: 390-16-9
M. Wt: 185.201
InChI Key: XJTRMPVQSUJFRA-UHFFFAOYSA-N
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Description

4-Fluoro-9H-carbazole is an organic compound with the chemical formula C12H8FN. It is a white to light yellow crystalline solid with a structure that includes a fluorine atom attached to the fourth position of the carbazole ring. This compound is known for its stability at room temperature and its solubility in common organic solvents. It is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and organic light-emitting diodes (OLEDs) .

Preparation Methods

The synthesis of 4-fluoro-9H-carbazole typically involves the reaction of aniline with a fluorinating agent. One common method is the reaction of aniline with sulfur tetrafluoride in the presence of iron chloride as a catalyst. This reaction proceeds under controlled conditions to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Fluoro-9H-carbazole undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluoro-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-9H-carbazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

4-Fluoro-9H-carbazole is part of a broader class of carbazole derivatives, which include compounds like 9H-carbazole, 9H-fluorene, and dibenzothiophene. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties. This compound is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-fluoro-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTRMPVQSUJFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390-16-9
Record name 4-fluoro-9H-carbazole
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